molecular formula C10H16CaN2Na2O8 B1242889 CID 9842726

CID 9842726

Cat. No.: B1242889
M. Wt: 378.30 g/mol
InChI Key: DFJACSJACSDRSG-UHFFFAOYSA-N
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Description

Edetate Calcium Disodium is contracted name for a salt of ethylenediaminetetraacetate, an agent used as a chelator of lead and some other heavy metals. C10H12CaN2Na2O8.

Scientific Research Applications

Application in Protein Function Control

Chemically induced dimerization (CID) techniques, such as CID 9842726, are crucial in controlling protein functions within cells. They provide reversible and spatiotemporal control, enhancing our understanding of various biological processes. Notably, these techniques have been instrumental in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Role in Gene Regulation and Editing

This compound plays a significant role in gene regulation and editing. It has been integrated into proteolysis-targeting chimera-based scalable CID systems, enabling fine-tuning of gene expression and digital induction of DNA recombinases, base- and prime-editors for transient genome manipulation. These advancements have expanded the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

Insights into Developmental Research Methods

This compound is also relevant in developmental research, as seen in the Consortium on Individual Development's (CID) publications. These studies focus on descriptive, predictive, and explanatory research, emphasizing the importance of aligning research goals with appropriate design and execution methods (Hamaker, Mulder, & van IJzendoorn, 2020).

Enhancing Understanding of Cell Biology

CID techniques, including this compound, are critical in resolving complex problems in cell biology. They provide insights into lipid second messengers and small GTPases, helping to explain the signaling paradox in cellular responses. Recent technical advances in CID have improved specificity and allowed simultaneous manipulation of multiple systems in a cell (DeRose, Miyamoto, & Inoue, 2013).

Properties

Molecular Formula

C10H16CaN2Na2O8

Molecular Weight

378.30 g/mol

InChI

InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;

InChI Key

DFJACSJACSDRSG-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Ca]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Ca]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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